molecular formula C22H20ClN3O2S B2469447 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105212-03-0

2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2469447
CAS RN: 1105212-03-0
M. Wt: 425.93
InChI Key: BUCUCUTUZPLNHK-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyrazolo[1,5-a]pyrazine family and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of various derivatives, demonstrating its versatility as a precursor. For instance, 5-Amino-N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidine derivatives were synthesized using similar pyrazole structures, showing the compound's potential in creating new pharmaceutical molecules (Hassan, Hafez, & Osman, 2014). Additionally, novel tricyclic ring systems involving pyrazolo and pyrano structures were synthesized, indicating the compound's contribution to expanding chemical diversity (Eller et al., 2009).

Biological Activities

  • Various derivatives of this compound class have been investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties. Notably, some synthesized derivatives showed promising anticancer activities against specific cancer cell lines (Kumar & Joshi, 2007), (Abdellatif et al., 2014). Moreover, compounds in this category have been found to possess antidepressant activities, further underlining their pharmaceutical potential (Palaska, Aytemir, Uzbay, & Erol, 2001).

Structural Studies

  • Extensive structural studies, including spectral studies and X-ray crystallography, have been conducted to understand the compound's characteristics better and to facilitate the development of derivatives with enhanced properties. These studies are crucial in drug design and other applications where the precise understanding of molecular structure is essential (Koshetova et al., 2022).

properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-3-28-21-8-7-16(12-18(21)23)19-13-20-22(24-9-10-26(20)25-19)29-14-15-5-4-6-17(11-15)27-2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCUCUTUZPLNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

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